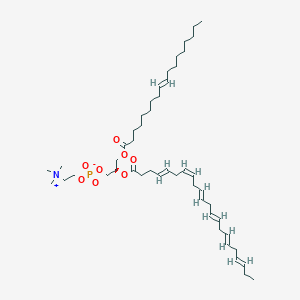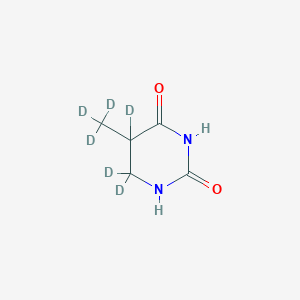
N,N-Dimethyl-3-phenyl-indene-2-ethylamine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-3-phenyl-indene-2-ethylamine hydrobromide (also known as DMPEA-HBr) is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of DMPEA-HBr is not fully understood. However, it has been suggested that it may act by modulating the levels of certain neurotransmitters in the brain, such as serotonin and dopamine.
Biochemische Und Physiologische Effekte
DMPEA-HBr has been shown to have antidepressant and anxiolytic effects in animal models. It has also been studied for its potential anti-inflammatory and neuroprotective effects. However, more research is needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
DMPEA-HBr has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. However, it also has some limitations. It is not very soluble in water, which can make it difficult to administer in certain experiments. It also has a short half-life, which can make it challenging to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on DMPEA-HBr. One area of interest is its potential therapeutic applications for depression and anxiety. Further studies are needed to fully understand its mechanism of action and to determine its effectiveness and safety in humans. Another area of interest is its potential anti-inflammatory and neuroprotective effects. Additional research is needed to explore these potential benefits and to determine their clinical significance. Finally, more research is needed to fully understand the biochemical and physiological effects of DMPEA-HBr and to identify any potential side effects or risks associated with its use.
Synthesemethoden
DMPEA-HBr can be synthesized by reacting 3-phenylindene-2-carboxylic acid with N,N-dimethylethylenediamine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with hydrobromic acid to yield DMPEA-HBr.
Wissenschaftliche Forschungsanwendungen
DMPEA-HBr has been studied for its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models. It has also been studied for its potential anti-inflammatory and neuroprotective effects.
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N.BrH/c1-20(2)13-12-17-14-16-10-6-7-11-18(16)19(17)15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZIHTOPQIWGNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=C(C2=CC=CC=C2C1)C3=CC=CC=C3.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943093 |
Source


|
| Record name | N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide | |
CAS RN |
20845-65-2 |
Source


|
| Record name | Indene-2-ethylamine, N,N-dimethyl-3-phenyl-, hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020845652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine](/img/structure/B119857.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI)](/img/structure/B119860.png)
